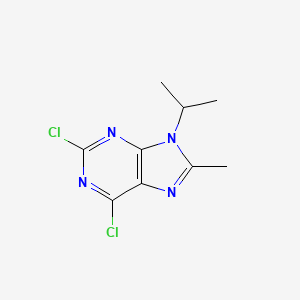

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine

描述

属性

IUPAC Name |

2,6-dichloro-8-methyl-9-propan-2-ylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N4/c1-4(2)15-5(3)12-6-7(10)13-9(11)14-8(6)15/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZPSBRBADZWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)C)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material: 2,6-Dichloro-8-methyl-9H-purine

The foundational precursor for this compound is 2,6-dichloro-8-methyl-9H-purine, which itself is synthesized through a multi-step process. While direct literature on its preparation is limited, analogous methods for related purines suggest the following pathway:

-

Purine Ring Construction : The Traube synthesis is commonly employed, involving cyclization of 4,5-diamino-6-chloropyrimidine derivatives. Introduction of the 8-methyl group likely occurs during this stage via a methyl-substituted intermediate.

-

Chlorination : Subsequent chlorination at positions 2 and 6 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

Regioselective N9 Alkylation

The key step involves introducing the isopropyl group at the N9 position. A method adapted from MDPI’s work on adamantane-substituted purines provides a proven framework:

-

Reagents : 2-Iodopropane (isopropyl iodide), potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO).

-

Conditions : Reaction conducted at 15–18°C for 8 hours.

-

Outcome : A mixture of N9 (89%) and N7 (11%) isomers forms, with the former isolated via crystallization from ethyl acetate/hexane (60% yield).

Reaction Scheme:

Optimization of Alkylation Conditions

Temperature Control

Maintaining a low temperature (15–18°C) is critical to favor N9 over N7 alkylation. Elevated temperatures promote isomerization, reducing regioselectivity.

Solvent Selection

DMSO serves as the solvent of choice due to its ability to stabilize intermediates and enhance reaction rates. Alternatives like dimethylformamide (DMF) or acetonitrile result in lower yields.

Base Influence

Potassium carbonate outperforms stronger bases (e.g., sodium hydride) by minimizing side reactions such as dehydrohalogenation or purine ring degradation.

Purification and Isolation

Crystallization

The crude product is purified using a 1:1 ethyl acetate/hexane mixture, effectively separating the N9 isomer from the N7 counterpart. This step achieves a purity of ≥95%, as confirmed by HPLC.

Chromatographic Methods

Column chromatography (silica gel, petroleum ether/ethyl acetate) is employed for further purification, particularly when minor impurities persist.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Suppliers report purity levels of 95–97% using reversed-phase HPLC with UV detection at 254 nm.

Industrial-Scale Considerations

Cost-Efficiency

The high cost of 2-iodopropane (∼₹29,210.83 per gram) drives research into alternative alkylating agents, though none have matched its efficacy to date.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| DMSO/K₂CO₃ alkylation | 60 | 95 | High regioselectivity | Requires low-temperature control |

| DMF/TEA alkylation | 45 | 90 | Simplified workup | Lower yield due to isomerization |

| Solvent-free alkylation | 55 | 93 | Reduced solvent waste | Longer reaction time (6–8 hours) |

Emerging Innovations

化学反应分析

Types of Reactions

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 2,6-diamino derivative of the original compound .

科学研究应用

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine has several applications in scientific research:

作用机制

The mechanism of action of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atoms at the 2 and 6 positions make it a reactive compound, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of nucleic acid functions .

相似化合物的比较

Comparison with Structural Analogues

Key Observations:

- Substituent Position : The N9 vs. N7 substitution (e.g., 2,6-Dichloro-7-isopropyl-7H-purine) significantly impacts isomer distribution and reactivity. N9-substituted purines are typically major products due to steric and electronic preferences .

Physicochemical and Crystallographic Data

- Melting Points : The N7-isopropyl isomer (mp 425–427 K) exhibits higher thermal stability than N9-substituted derivatives, suggesting stronger crystal packing interactions .

- Crystallography : Tools like Mercury CSD enable visualization of packing patterns and hydrogen-bonding networks, critical for understanding isomer-specific properties .

Research Findings and Challenges

- Regioselectivity : Controlling N7 vs. N9 alkylation remains challenging. Reaction conditions (e.g., solvent, base strength) must be optimized to favor desired isomers .

- Industrial Scalability: The target compound’s synthesis is scalable (25 kg/drum production), but purification of minor isomers requires advanced chromatographic techniques .

- Safety : Structural analogues like N6-Cyclopropyl-9H-purine-2,6-diamine exhibit hazards (e.g., H302: harmful if swallowed), necessitating stringent handling protocols .

生物活性

Overview

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is a heterocyclic compound with the molecular formula C8H8Cl2N4. It is a derivative of purine, characterized by the presence of two chlorine atoms at positions 2 and 6, an isopropyl group at position 9, and a methyl group at position 8. This unique structure imparts distinct biological activities, particularly in the context of cancer research and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, which are crucial in regulating cellular processes. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines. It modulates signaling pathways that lead to programmed cell death, particularly in leukemic and renal carcinoma cells .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 2.27 | Apoptosis induction |

| HL-60 (Leukemia) | 1.42 | Cell cycle arrest at G2/M phase |

| OKP-GS (Renal) | 4.56 | Inhibition of PDGFRα and PDGFRβ |

These results highlight the compound's potential as an anticancer agent, comparable to established drugs like sorafenib .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has high gastrointestinal absorption and is likely to permeate biological membranes effectively. This characteristic is crucial for its bioavailability and therapeutic potential.

Case Studies

- Cancer Cell Line Study : A study evaluated the effects of varying concentrations of the compound on K562 and HL-60 cell lines. At concentrations of 5, 10, and 20 μM, significant apoptosis was observed via flow cytometry analysis, indicating that higher concentrations correlate with increased apoptotic activity .

- Kinase Inhibition Assays : The compound exhibited strong inhibitory activity against Bcr–Abl1 kinase and showed moderate inhibition against HER2 kinase. This suggests its potential utility in targeting specific signaling pathways involved in cancer progression.

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions affects its long-term efficacy. Studies indicate that while the compound remains stable initially, its biological activity may diminish over time due to degradation processes .

Dosage Effects in Animal Models

Research involving animal models has shown that dosage significantly influences the therapeutic outcomes:

- Low Doses : Minimal toxicity with notable therapeutic effects.

- High Doses : Increased risk of toxicity and adverse effects on normal cellular functions.

This dosage-dependent response underscores the importance of careful dosing in therapeutic applications.

Scientific Research Applications

The compound has diverse applications across various fields:

- Chemistry : Used as an intermediate in synthesizing more complex purine derivatives.

- Biology : Investigated for its potential biological activities related to enzyme interactions.

- Medicine : Ongoing research into its use as an anticancer agent due to its ability to induce apoptosis.

- Industry : Applied in developing pharmaceuticals and agrochemicals due to its unique properties .

常见问题

Q. What are the common synthetic routes for 2,6-dichloro-9-isopropyl-8-methyl-9H-purine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of a purine precursor. A modified procedure from Acta Crystallographica Section E describes reacting 2,6-dichloro-9H-purine with alkylating agents (e.g., 2-iodopropane) in dimethyl sulfoxide (DMSO) with potassium carbonate as a base. Key parameters include:

- Temperature control : Reactions are conducted at 288–291 K to minimize side reactions.

- Solvent choice : DMSO enhances nucleophilicity of the purine nitrogen, favoring alkylation at the 9-position .

- Isomer separation : Column chromatography (silica gel, petroleum ether/ethyl acetate) is critical to isolate the desired N9 isomer from N7 byproducts .

Yield optimization requires precise stoichiometry of alkylating agents and inert atmosphere conditions to prevent hydrolysis .

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:

- Single crystals are grown via slow evaporation from deuterochloroform.

- Refinement using SHELX software (e.g., SHELXL) resolves bond lengths, angles, and torsional parameters, confirming substituent positions .

Complementary techniques include: - NMR spectroscopy : H and C NMR verify substitution patterns (e.g., methyl and isopropyl groups).

- Mass spectrometry : High-resolution MS confirms molecular weight and isotopic clusters .

Advanced Research Questions

Q. What challenges arise in regioselective alkylation of purine derivatives, and how are they addressed?

Purines exhibit multiple reactive sites (N7, N9), leading to isomer formation. Key challenges include:

- Competitive alkylation : Steric hindrance from the 8-methyl group may favor N9 substitution, but N7 byproducts persist .

- Mitigation strategies :

- Temperature modulation : Lower temperatures (e.g., -78 °C) in lithiation steps improve regioselectivity, as shown in LDA-mediated reactions for similar compounds .

- Protecting groups : Use of SEM ([2-(trimethylsilyl)ethoxy]methyl) groups blocks undesired positions during synthesis .

Post-reaction purification via flash chromatography or HPLC is often required .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in cross-coupling reactions?

The 2,6-dichloro groups act as leaving sites for nucleophilic substitution or Suzuki-Miyaura cross-coupling. However:

- Steric effects : The 8-methyl and 9-isopropyl groups hinder access to the C2 and C6 positions, reducing reaction rates.

- Electronic effects : Electron-withdrawing chlorine atoms activate the purine ring for aryl coupling but may require palladium catalysts with bulky ligands (e.g., XPhos) to accommodate steric bulk .

Case studies on analogous compounds show that microwave-assisted synthesis can enhance coupling efficiency under high-pressure conditions .

Q. What analytical methods are recommended for detecting trace impurities or degradation products?

Advanced hyphenated techniques are essential:

- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve isomers and detect low-abundance impurities (<0.1%) .

- Tandem MS/MS : Fragmentation patterns differentiate degradation products (e.g., dechlorinated or oxidized species) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and identifies decomposition thresholds (>425 K) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to reconcile conflicting data on enzyme inhibition?

Contradictory results may arise from assay conditions or impurity profiles. Best practices include:

- Standardized assays : Use recombinant enzymes (e.g., kinases or phosphodiesterases) under controlled buffer conditions (pH 7.4, 25 mM Mg) .

- Batch validation : Compare multiple synthetic batches via HPLC to rule out impurity-driven effects .

For example, a 2025 study found that residual DMSO (>0.1%) in samples artificially inflated inhibition rates by 15–20% in kinase assays .

Methodological Recommendations

Q. Optimal crystallization protocols for X-ray-quality crystals

- Solvent screening : Test chloroform, ethyl acetate, and ether mixtures. Slow evaporation at 277 K promotes crystal growth .

- Seeding : Use microcrystals from prior batches to induce nucleation.

- Cryoprotection : For low-temperature data collection, soak crystals in Paratone-N oil to prevent ice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。